Elvitegravir is a potent HIV-1 integrase inhibitor with antiviral activity against both wild-type and drug-resistant strains of HIV-1. [] It is classified as an integrase strand transfer inhibitor (INSTI). [] In scientific research, Elvitegravir serves as a crucial tool for investigating the HIV-1 replication cycle, particularly the integration step. It is also used to explore the mechanisms of drug resistance and to develop new antiretroviral therapies.
The synthesis of Elvitegravir involves several multistep processes, primarily starting from 2,4-dimethoxyacetophenone. The synthesis can be summarized as follows:
These methods have been optimized over time to improve yield and purity while reducing the number of steps involved.
Elvitegravir has a complex molecular structure characterized by its quinoline backbone and various functional groups. Its chemical formula is , and its molecular weight is approximately 392.85 g/mol.
The stereochemistry around certain centers in the molecule is crucial for its biological activity, which has been confirmed through various structural analyses including X-ray crystallography .
Elvitegravir undergoes several key chemical reactions during its synthesis:
These reactions are typically monitored using high-performance liquid chromatography to ensure optimal yields and purity at each stage .
Elvitegravir functions by inhibiting the activity of HIV integrase, an enzyme critical for the viral life cycle. The mechanism can be summarized as follows:
Elvitegravir exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into effective pharmaceutical products .
Elvitegravir is primarily used in the treatment of HIV-1 infection as part of combination antiretroviral therapy regimens. Its applications include:
The development and application of Elvitegravir represent significant advancements in HIV treatment strategies, showcasing its importance in modern medicine .
The pursuit of HIV integrase inhibitors represented a formidable scientific challenge due to the absence of human homologs for this viral enzyme. Early efforts focused on elucidating integrase's structure-function relationship, particularly its catalytic DDE motif (Asp64, Asp116, Glu152) that coordinates essential magnesium ions for DNA strand transfer [9]. Initial diketo acid (DKA) compounds like S-1360 demonstrated proof-of-concept inhibition by chelating these active-site metals but exhibited poor metabolic stability and failed clinically due to rapid glucuronidation [10]. This pioneering work established the critical pharmacophore requirement for metal-chelating moieties in integrase inhibition. Raltegravir's 2007 approval as the first clinically successful integrase inhibitor validated the therapeutic target and spurred intensive efforts to develop next-generation compounds with improved dosing profiles and resistance characteristics [6] [9]. Within this landscape, quinolone-3-carboxylic acid derivatives emerged as a promising structural class capable of potent strand transfer inhibition while addressing pharmacokinetic limitations of earlier scaffolds.
Japan Tobacco's discovery team employed structure-based drug design to optimize the quinolone-3-carboxylic acid core for enhanced integrase inhibition and antiviral potency. Elvitegravir (JTK-303/GS-9137) evolved from systematic modifications addressing three key regions of the molecule:
Table 1: Key Structural Features of Elvitegravir and Their Rationale
Structural Element | Chemical Group | Role in Inhibitor Design |
---|---|---|
Metal-Chelating Core | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | Replicates DKA pharmacophore; chelates Mg²⁺ ions in catalytic site (DDE motif) |
Hydrophobic Pocket Binder | 6-(3-Chloro-2-fluorobenzyl) | Enhances binding affinity via hydrophobic interactions near active site; improves specificity |
Stereospecific Side Chain | (S)-1-Hydroxy-3-methylbutan-2-yl | Optimizes cell permeability and metabolic stability; chiral center crucial for potency |
Metabolic Shielding | 7-Methoxy group | Blocks oxidative metabolism at C7 position; extends plasma half-life |
This rational design yielded a compound with potent activity against wild-type HIV-1 (EC₅₀ = 0.9 nM in MT-4 cells) and retained efficacy against some raltegravir-resistant strains (e.g., N155H mutants), though susceptibility to the Q148 pathway remained a challenge [1] [5] [10].
Despite its potent antiviral activity, unboosted elvitegravir exhibited suboptimal pharmacokinetics with a short plasma half-life (~3 hours) due to extensive first-pass metabolism via hepatic CYP3A4 and UGT1A1/3-mediated glucuronidation [5] [7]. Strategic structural modifications addressed these limitations:
Table 2: Impact of Structural and Pharmacokinetic Optimization on Elvitegravir Parameters
Parameter | Unboosted Elvitegravir | Ritonavir-Boosted (100 mg) | Cobicistat-Boosted (150 mg) | Significance |
---|---|---|---|---|
Half-life (t₁/₂) | ~3 hours | 8.7–13.7 hours | Comparable to ritonavir-boosted | Enabled once-daily dosing |
AUC₀–₂₄ (ng•h/mL) | 1,890* | ~39,000* | ~38,500* | 20-fold increase ensures sustained therapeutic concentrations |
Cₘᵢₙ (ng/mL) | 15* | 270–450* | 250–430* | Exceeds protein-binding-adjusted IC₉₅ (45 ng/mL) by >6-fold, suppressing resistance |
Primary Metabolic Pathways | CYP3A4, UGT1A1/3 | Significantly inhibited | Significantly inhibited | Reduction in clearance via targeted inhibition of major enzymes |
*Representative values from clinical pharmacokinetic studies [3] [7]
The development pathway of elvitegravir exemplifies strategic international collaboration in antiviral drug discovery. Japan Tobacco originated the compound (designated JTK-303) through its antiviral research program. In March 2005, Gilead Sciences secured exclusive worldwide rights (excluding Japan) through a licensing agreement involving a $15 million upfront payment and potential milestone payments totaling $90 million [4] [8]. This partnership built upon an existing 2003 agreement where Japan Tobacco held commercialization rights for Gilead's HIV products (Viread®, Emtriva®) in Japan [8].
Gilead's expertise in HIV therapeutics and fixed-dose combinations accelerated elvitegravir's clinical progression. The compound advanced rapidly through Phase II/III trials as both a standalone agent and a cornerstone of the Quad regimen (later branded Stribild®). The partnership leveraged complementary strengths: Japan Tobacco's innovative medicinal chemistry capabilities and Gilead's clinical development prowess and experience in formulating complex antiretroviral combinations. This collaborative model facilitated the integration of elvitegravir into two FDA-approved fixed-dose combinations—Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir DF, 2012) and Genvoya® (elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide, 2015)—significantly expanding its therapeutic reach [4] [5] [9].
Table 3: Key Milestones in the Collaborative Development of Elvitegravir
Year | Milestone | Partnership Role |
---|---|---|
2003 | Initial Gilead-Japan Tobacco agreement for HIV products in Japan | Established foundation of trust and collaboration for future licensing [8] |
2005 | Licensing agreement for JTK-303 (elvitegravir); $15M upfront, $90M milestones | Japan Tobacco provided novel compound; Gilead secured global development rights [4] |
2007 | Phase II data presentation (ICAAC) | Demonstrated potent antiviral activity of boosted elvitegravir [5] [9] |
2008 | Initiation of Phase III clinical program | Gilead-led global trials for registration [5] |
2012 | FDA approval of Stribild® (Quad regimen) | Culmination of development as first integrase inhibitor-based single-tablet regimen [5] [9] |
2014 | FDA approval of standalone Vitekta® (elvitegravir) | Expanded formulation options for treatment-experienced patients [5] |
2015 | FDA approval of Genvoya® (TAF-based regimen) | Improved renal/bone safety profile within elvitegravir regimen [5] |
Compound Names Mentioned:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0